molecular formula C9H8N2O3S B8311282 3-Hydroxy-5-imidazol-1-yl-thiophene-2-carboxylic acid methyl ester CAS No. 113387-76-1

3-Hydroxy-5-imidazol-1-yl-thiophene-2-carboxylic acid methyl ester

Cat. No.: B8311282
CAS No.: 113387-76-1
M. Wt: 224.24 g/mol
InChI Key: CNIHCSHWOKQFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-imidazol-1-yl-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

113387-76-1

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 3-hydroxy-5-imidazol-1-ylthiophene-2-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)8-6(12)4-7(15-8)11-3-2-10-5-11/h2-5,12H,1H3

InChI Key

CNIHCSHWOKQFKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)N2C=CN=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Imidazole (710 mg, 10.4 mmol, 2 Eq.) and 2-Chloro-3-oxo-2,3-dihydrothiophene-2-carboxylic acid methyl ester (1.0 g, 5.19 mmol, 1.0 Eq.) were dissolved in anhydrous DCM (25 mL) and stirred at ambient temperature for 18 hours. The crude reaction mixture was partitioned between EtOAc (50 mL) and brine (50 mL), The aqueous phase was extracted with EtOAc (3×20 mL) and the combined organice extracts washed with brine (1×10 mL), dried (Na2SO4) and concentrated in vacuo. The residue was purifed by column chromatography (5% MeOH/DCM) and recrystalised from EtOAc/hexane to give the sub-title compound as a yellow powder (692 mg, 3.09 mmol 59%); 1H NMR (400 MHz, d-6 DMSO) δ 3.77 (3H, s), 7.02 (1H, s), 7.14 (1H, d), 7.74 (1H, d), 8.28 (1H, d), 10.82 (1H, br s).
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
59%

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